molecular formula C14H17FN4O2S B2849858 N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide CAS No. 2094695-55-1

N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide

Katalognummer B2849858
CAS-Nummer: 2094695-55-1
Molekulargewicht: 324.37
InChI-Schlüssel: FXUVDTWWJRVPEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

CPI-444 selectively binds to the adenosine A2A receptor and inhibits its activation by adenosine. This receptor is predominantly expressed on immune cells such as T cells, B cells, and natural killer cells. Activation of the adenosine A2A receptor leads to the production of cyclic AMP, which suppresses the immune response. By inhibiting this receptor, CPI-444 prevents the production of cyclic AMP and enhances the anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to have significant anti-tumor activity in preclinical studies. It has been demonstrated to enhance the efficacy of cancer immunotherapy in various tumor models, including melanoma, lung cancer, and colon cancer. CPI-444 has also been shown to increase the infiltration of T cells into tumors and reduce the number of regulatory T cells, which are known to suppress the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of CPI-444 is its selectivity for the adenosine A2A receptor. This selectivity reduces the likelihood of off-target effects and improves the safety profile of the molecule. However, one of the limitations of CPI-444 is its poor solubility in water, which can make it challenging to administer in vivo. Additionally, the efficacy of CPI-444 may be influenced by the expression levels of the adenosine A2A receptor in tumors.

Zukünftige Richtungen

There are several future directions for the development of CPI-444 as a cancer therapeutic. One potential direction is the combination of CPI-444 with other immune checkpoint inhibitors to enhance the anti-tumor immune response. Another direction is the development of more potent and soluble analogs of CPI-444. Additionally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, is an area of active research that could lead to new therapeutic applications for CPI-444.
Conclusion:
In conclusion, CPI-444 is a small molecule inhibitor that targets the adenosine A2A receptor and has significant potential as a cancer therapeutic. Its selectivity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it an attractive candidate for combination therapy with other immune checkpoint inhibitors. While there are limitations to its use, ongoing research into the development of more potent and soluble analogs of CPI-444 and its potential in other disease areas make it a molecule to watch in the coming years.

Synthesemethoden

The synthesis of CPI-444 involves a multistep process that starts with the preparation of the intermediate 6-fluoro-3-pyridinesulfonic acid. This intermediate is then reacted with 1-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylic acid to form the desired CPI-444 molecule. The purity of the final product is ensured through various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

CPI-444 has been extensively studied for its potential therapeutic applications in cancer treatment. The adenosine A2A receptor, which is targeted by CPI-444, is known to play a crucial role in the immunosuppressive microenvironment of tumors. By inhibiting this receptor, CPI-444 has the potential to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy.

Eigenschaften

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-6-fluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-10-13(9-17-19(10)11-4-2-3-5-11)18-22(20,21)12-6-7-14(15)16-8-12/h6-9,11,18H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUVDTWWJRVPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NS(=O)(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-6-fluoropyridine-3-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.